molecular formula C11H8ClFN4O2 B14010675 2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine CAS No. 841-80-5

2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine

Cat. No.: B14010675
CAS No.: 841-80-5
M. Wt: 282.66 g/mol
InChI Key: NRWPVMYEYDWRIM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group, a fluorophenyl group, a methyl group, and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is obtained through a series of purification steps . The general reaction scheme is as follows:

    Step 1: 4-fluoroaniline reacts with chloroacetyl chloride in the presence of triethylamine to form an intermediate.

    Step 2: The intermediate undergoes further reactions to introduce the nitro and methyl groups, resulting in the formation of the final product.

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques such as recrystallization and chromatography is essential to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives formed by the reduction of the nitro group.

    Oxidation: Oxidized derivatives with various functional groups introduced.

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine is unique due to the presence of multiple functional groups on the pyrimidine ring, which confer distinct chemical and biological properties. The combination of chloro, fluorophenyl, methyl, and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

841-80-5

Molecular Formula

C11H8ClFN4O2

Molecular Weight

282.66 g/mol

IUPAC Name

2-chloro-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C11H8ClFN4O2/c1-6-9(17(18)19)10(16-11(12)14-6)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,14,15,16)

InChI Key

NRWPVMYEYDWRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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